molecular formula C15H9NO3S B14535655 3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-thione CAS No. 62497-55-6

3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-thione

Cat. No.: B14535655
CAS No.: 62497-55-6
M. Wt: 283.3 g/mol
InChI Key: ZLPCPHKLMAKOBA-UHFFFAOYSA-N
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Description

3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-thione is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a nitrophenyl group attached to a benzofuran ring through a methylene bridge, and a thione group at the 1-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-thione typically involves the condensation of 4-nitrobenzaldehyde with 2-benzofuran-1-thione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for refluxing, filtration, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride (SnCl2) in hydrochloric acid can be used for reduction.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-thione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-thione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitrophenyl group may interact with biological molecules through hydrogen bonding and π-π interactions, while the thione group may participate in redox reactions. These interactions can lead to changes in the activity of enzymes and other proteins, ultimately affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one: Similar structure but with a carbonyl group instead of a thione group.

    3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-amine: Similar structure but with an amino group instead of a thione group.

    3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-sulfoxide: Oxidized form of the thione compound.

Uniqueness

3-[(4-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitrophenyl and benzofuran moieties also contributes to its unique properties, making it a valuable compound for research and development.

Properties

CAS No.

62497-55-6

Molecular Formula

C15H9NO3S

Molecular Weight

283.3 g/mol

IUPAC Name

3-[(4-nitrophenyl)methylidene]-2-benzofuran-1-thione

InChI

InChI=1S/C15H9NO3S/c17-16(18)11-7-5-10(6-8-11)9-14-12-3-1-2-4-13(12)15(20)19-14/h1-9H

InChI Key

ZLPCPHKLMAKOBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)[N+](=O)[O-])OC2=S

Origin of Product

United States

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